4-Iodo-3-(trifluoromethyl)phenacyl bromide

Lipophilicity Drug Design Physicochemical Properties

4-Iodo-3-(trifluoromethyl)phenacyl bromide (CAS 1824579-36-3, MF C₉H₅BrF₃IO, MW 392.94 g mol⁻¹) is a hetero‑trihalogenated α‑bromo ketone that integrates an electrophilic phenacyl bromide warhead with a para‑iodo and meta‑trifluoromethyl substitution on the phenyl ring. The computed XLogP3‑AA of 3.9 underscores the lipophilic character imparted by the iodine and CF₃ groups.

Molecular Formula C9H5BrF3IO
Molecular Weight 392.94 g/mol
Cat. No. B12856437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-(trifluoromethyl)phenacyl bromide
Molecular FormulaC9H5BrF3IO
Molecular Weight392.94 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)I
InChIInChI=1S/C9H5BrF3IO/c10-4-8(15)5-1-2-7(14)6(3-5)9(11,12)13/h1-3H,4H2
InChIKeyWHKQGBCDMXBSNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-3-(trifluoromethyl)phenacyl bromide (CAS 1824579-36-3): Core Identity and Procurement Baseline


4-Iodo-3-(trifluoromethyl)phenacyl bromide (CAS 1824579-36-3, MF C₉H₅BrF₃IO, MW 392.94 g mol⁻¹) is a hetero‑trihalogenated α‑bromo ketone that integrates an electrophilic phenacyl bromide warhead with a para‑iodo and meta‑trifluoromethyl substitution on the phenyl ring [1]. The computed XLogP3‑AA of 3.9 underscores the lipophilic character imparted by the iodine and CF₃ groups [1]. The compound is commercially available from multiple suppliers in purities ≥95 % (typically 97–98 %) as a research‑grade building block .

Why 4-Iodo-3-(trifluoromethyl)phenacyl bromide Cannot Be Replaced by Generic Phenacyl Bromide Analogs


Simple 4‑(trifluoromethyl)phenacyl bromide lacks the aryl iodide handle, forcing a choice between C–C bond construction and phenacyl‑based heterocycle formation in a single step [1]. Regioisomeric iodo/CF₃ phenacyl bromides (e.g., 3‑iodo‑4‑CF₃ or 3‑iodo‑5‑CF₃) present different steric and electronic environments around the iodine and the acetyl side‑chain, directly impacting Pd‑catalyzed cross‑coupling kinetics and the regiochemical outcome of subsequent cyclocondensations [2]. These differences cannot be compensated by simple stoichiometric adjustments, making direct replacement inadvisable without re‑optimization of the synthetic sequence [2].

Head‑to‑Head Quantitative Evidence: Where 4‑Iodo‑3‑(trifluoromethyl)phenacyl bromide Outperforms Its Closest Analogs


Higher Computed Lipophilicity (XLogP3‑AA) vs. the Non‑Iodinated 4‑(Trifluoromethyl)phenacyl bromide

The target compound exhibits a computed XLogP3‑AA value of 3.9, compared to an ACD/LogP of 3.16 for 4‑(trifluoromethyl)phenacyl bromide (CAS 383‑53‑9) [1]. The +0.74 log unit increase reflects the contribution of the para‑iodo substituent, which enhances membrane permeability potential without altering the hydrogen‑bond donor count (0 for both compounds) [1].

Lipophilicity Drug Design Physicochemical Properties

Enhanced Suzuki–Miyaura Cross‑Coupling Reactivity of Aryl Iodide vs. Aryl Bromide in Polyfluoroalkyl Systems

In a comparative study of polyfluoroalkyl‑substituted antipyrines, Shchegolkov et al. (2021) demonstrated that iodo‑derivatives were 'more advantageous compared to bromo‑containing analogs' in Suzuki and Sonogashira reactions under identical Pd₂(dba)₃/XPhos catalysis [1]. The 4‑iodo‑5‑CF₃‑antipyrine substrate underwent cross‑coupling with phenylboronic acid, while the corresponding bromo‑analog required more forcing conditions and gave lower yields [1]. This class‑level finding directly supports the expectation that the aryl iodide in the target compound will undergo oxidative addition with Pd⁰ more rapidly than a hypothetical 4‑bromo‑3‑(trifluoromethyl)phenacyl bromide.

Cross‑Coupling Palladium Catalysis Aryl Iodide Reactivity

Dual Orthogonal Reactive Sites Enable Sequential C–C and C–N/S Bond Formation Without Intermediate Protection

The target compound is a rare building block that combines a highly electrophilic α‑bromo ketone (phenacyl bromide) with an aryl iodide on the same scaffold [1]. Phenacyl bromides react chemoselectively with N‑, S‑, and O‑nucleophiles to form five‑ and six‑membered heterocycles, while the aryl iodide can be independently engaged in Pd‑catalyzed cross‑coupling [2]. By contrast, 4‑(trifluoromethyl)phenacyl bromide (CAS 383‑53‑9) lacks the second orthogonal handle, requiring additional halogenation steps to reach comparable molecular complexity [2].

Orthogonal Reactivity Sequential Synthesis Heterocycle Construction

Regioisomeric Purity Confers Predictable Steric and Electronic Control in Pd‑Catalyzed Couplings

Commercially available regioisomers such as 3‑iodo‑4‑(trifluoromethyl)phenacyl bromide (CAS 1824364‑44‑4) and 3‑iodo‑5‑(trifluoromethyl)phenacyl bromide (CAS 1823897‑02‑4) share the same molecular formula but differ in the spatial relationship between iodine, CF₃, and the acetyl side‑chain . In the target compound (4‑iodo‑3‑CF₃), the iodine is para to the acetyl group and meta to the CF₃ group, minimizing steric hindrance around the reactive C–I bond while maintaining the electron‑withdrawing influence of CF₃ [1]. This specific topology is expected to favor oxidative addition of Pd⁰ without the ortho‑steric compression present in 2′‑iodo‑4′‑CF₃ isomers [1].

Regioselectivity Cross‑Coupling Steric Effects

Intermediates in Patented Processes Utilizing Iodo‑ and Bromo‑Substituted Trifluoromethyl Aromatics for Drug Discovery

Canadian patent CA 2149286 discloses a process for preparing pharmaceutically active compounds using intermediates of formula 11, where X is explicitly defined as 'iodo, bromo or chloro' and R is trifluoromethyl [1]. The scope of this patent demonstrates that the combination of a halogen (I, Br, or Cl) with a CF₃ group on the aromatic ring is critical for the memory‑enhancing, analgesic, and antidepressant properties of the final products [1]. The target compound, bearing both iodo and bromo substitution, represents the most synthetically versatile entry in this parameter space, enabling two distinct modes of downstream functionalization.

Medicinal Chemistry Patent Literature Drug Intermediate

Optimal Deployment Scenarios for 4-Iodo-3-(trifluoromethyl)phenacyl bromide in Research and Industrial Synthesis


Sequential One‑Pot Heterocycle Synthesis Followed by Pd‑Catalyzed Diversification

The α‑bromo ketone moiety first reacts chemoselectively with thioureas, amidines, or 2‑aminopyridines to construct thiazole, imidazole, or imidazo[1,2‑a]pyridine cores [1]. The intact aryl iodide then undergoes Suzuki–Miyaura or Sonogashira coupling to introduce aryl, heteroaryl, or alkynyl diversity, all without intermediate purification or protecting‑group manipulation [2]. This orthogonal sequence is impossible with 4‑(trifluoromethyl)phenacyl bromide, which would require a separate halogenation step after heterocycle formation.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Metabolic Stability

With a computed XLogP3 of 3.9, the scaffold sits within the CNS‑favorable LogP window while the CF₃ group enhances metabolic oxidative stability [1]. The aryl iodide enables late‑stage installation of diverse aryl/heteroaryl groups via cross‑coupling, facilitating SAR exploration of CNS targets such as kinases, GPCRs, and ion channels. The Canadian patent CA 2149286 validates the CF₃‑iodo‑aryl motif in memory‑enhancing and antidepressant compounds, providing a precedent for CNS applications [2].

Radiolabeling and Molecular Imaging Probe Development

The para‑iodo substituent is ideally positioned for radioiodination (¹²⁵I, ¹³¹I) via isotope exchange or tin‑precursor methods, while the phenacyl bromide side‑chain can be converted to a linker for biomolecule conjugation [1]. The regioisomeric purity ensures a single radiolabeled species without isomeric contamination, critical for reproducible imaging studies [2]. This dual‑purpose reactivity makes the compound uniquely suited for theranostic agent development compared to non‑iodinated or regioisomeric alternatives.

Agrochemical Lead Generation Requiring Halogen‑Rich Building Blocks

Agrochemical discovery often demands high halogen content for metabolic persistence and target binding. The tri‑halogenated architecture (I, Br, CF₃) provides three distinct vectors for structural elaboration: nucleophilic substitution at the α‑bromo ketone, Pd‑catalyzed coupling at the aryl iodide, and the CF₃ group as a metabolically stable lipophilic anchor [1]. This density of orthogonal functionality in a single, commercially available building block (MW 392.94) accelerates hit‑to‑lead timelines relative to assembling the same complexity through multiple synthetic steps [2].

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